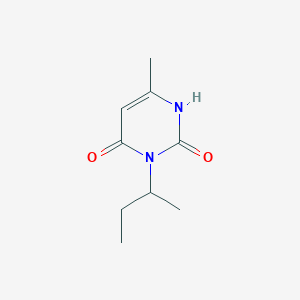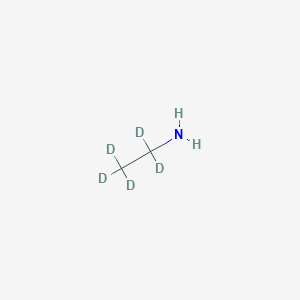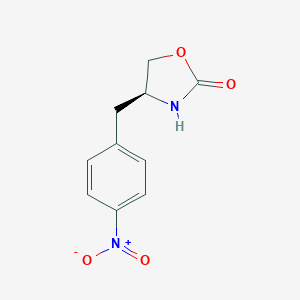
2-Amino-5-hydroxybenzamide
Vue d'ensemble
Description
2-Amino-5-hydroxybenzamide is a chemical compound that is part of the 2-aminobenzamide family. This family of compounds is characterized by an amino group attached to a benzamide moiety. The specific structure and properties of these compounds make them of interest in various fields of chemistry and pharmacology. The research on these compounds focuses on their potential applications and the fundamental understanding of their behavior in different environments.
Synthesis Analysis
The synthesis of 2-aminobenzamides, including 2-Amino-5-hydroxybenzamide, typically involves the introduction of an amino group into the benzamide structure. While the provided papers do not directly describe the synthesis of 2-Amino-5-hydroxybenzamide, they do discuss related compounds. For instance, the synthesis of 2-hydroxymethylbenzamides as potential prodrug models for the amino group is explored, indicating that modifications of the benzamide structure can be used to create derivatives with potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 2-aminobenzamides has been studied using various spectroscopic techniques and X-ray crystallography. These studies have revealed that the rotation of the C(O)–NH2 bond can be hindered, leading to non-equivalence of the amide protons and distinct resonances in the 1H-NMR spectra . Additionally, density functional theory (DFT) calculations have shown that certain conformers of these compounds are more stable, likely due to the formation of intramolecular hydrogen bonds, which can be observed in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of 2-aminobenzamides can be influenced by the presence of substituents on the benzamide ring. For example, 2-hydroxymethylbenzamides have been found to undergo cyclization to form phthalide and the parent amine. This reaction is catalyzed by acids, bases, and buffers, and its rate can be affected by the steric properties of the substituents on the amine . Such reactivity is crucial for the design of prodrugs, where the release of the active drug is controlled by chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamides are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds. The ability of the amide unit to act as both a hydrogen bond donor and acceptor allows for strong intermolecular hydrogen bonding, which can influence the compound's melting point, boiling point, and other physical properties . The steric and electronic effects of substituents on the benzamide ring can also impact these properties, as well as the compound's reactivity and interaction with biological systems .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
New derivatives of 2-amino-N-hydroxybenzamide have been synthesized, showcasing antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds were developed through the reaction of isatoic anhydride with different hydroxamic acids, demonstrating the potential of 2-amino-5-hydroxybenzamide derivatives in the development of new antimicrobial agents (Mahesh et al., 2015).
Marine-Associated Streptomyces Derivatives
Investigation into marine-associated Streptomyces sp. ZZ502 led to the isolation of new compounds including derivatives of 2-amino-5-hydroxybenzamide. These findings contribute to the exploration of natural product chemistry and highlight the potential of marine microorganisms in the discovery of new chemical entities for scientific research (Zhang et al., 2018).
Hydrogen Bonding and Crystal Structure
A zwitterion of 1,5-bis(2-hydroxybenzamido)-3-azapentane has been studied, revealing a two-dimensional hydrogen-bonding network. This research provides insights into the molecular structure and hydrogen bonding interactions involving derivatives of 2-amino-5-hydroxybenzamide, offering valuable information for the design of new compounds with tailored properties (Liu et al., 2006).
Anticancer Activity
N-hydroxybenzamides, including derivatives of 2-amino-5-hydroxybenzamide, have been screened for histone deacetylase-inhibitory activities, leading to the discovery of compounds with promising antitumor activities. This research demonstrates the therapeutic potential of 2-amino-5-hydroxybenzamide derivatives in the development of new anticancer drugs (Maeda et al., 2004).
Quantitative Structure - Biological Activity Relationships
The antimicrobial activity of novel 2-hydroxybenzamide derivatives has been evaluated, highlighting the effectiveness of these compounds against various microorganisms. Through quantitative structure-biological activity relationships (QSAR) analysis, this research enhances our understanding of how structural modifications can influence the biological activity of 2-amino-5-hydroxybenzamide derivatives (Ienascu et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-5-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIDBHAYACHAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475848 | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-hydroxybenzamide | |
CAS RN |
65883-83-2 | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
